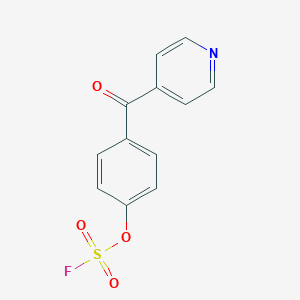
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide, also known as DMTF, is a novel compound that has shown potential in various scientific research applications.
Wirkmechanismus
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide acts as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. By inhibiting PARP, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide can induce DNA damage and trigger cell death in cancer cells. Additionally, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide has been shown to have anti-inflammatory and neuroprotective effects, which may be attributed to its ability to modulate the activity of various signaling pathways.
Biochemical and Physiological Effects:
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide has been shown to induce cell death in cancer cells, reduce inflammation, and protect against neurodegeneration in animal models. Additionally, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide has been shown to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide is its specificity for PARP inhibition, which makes it a promising therapeutic agent for cancer treatment. However, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide has also been shown to have off-target effects, which may limit its use in certain experimental settings. Additionally, the synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide is complex and requires specialized equipment, which may be a limitation for some researchers.
Zukünftige Richtungen
There are several future directions for research on N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide. One area of interest is the development of more efficient synthesis methods for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide, which may increase its accessibility for research and clinical applications. Additionally, further studies are needed to investigate the potential of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Moreover, the off-target effects of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide need to be better understood to optimize its use in experimental settings. Finally, the development of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide-based therapeutics and drug delivery systems may be an exciting avenue for future research.
In conclusion, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide is a novel compound that has shown potential in various scientific research applications. Its ability to inhibit PARP and modulate signaling pathways makes it a promising therapeutic agent for cancer treatment, inflammation, and neurodegenerative disorders. Further research is needed to optimize its use in experimental settings and develop N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide-based therapeutics.
Synthesemethoden
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide can be synthesized through a multistep process involving the reaction of 3-methoxybenzamide with 3,4-difluoronitrobenzene, followed by reduction and reductive amination. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide has been extensively studied in scientific research for its potential as a therapeutic agent. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O2/c1-25-12-4-2-3-10(7-12)16(24)19-9-15-20-21-22-23(15)11-5-6-13(17)14(18)8-11/h2-8H,9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRXICJBMUGTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-((3,4-Dimethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529531.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2529533.png)

![1-(2-Methylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2529535.png)
amino}acetamide](/img/structure/B2529537.png)

![5-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2529542.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2529545.png)

![3,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2529547.png)
![N-(2,4-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2529550.png)